molecular formula C20H22FN3O2 B4878538 N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

Cat. No. B4878538
M. Wt: 355.4 g/mol
InChI Key: WMIHJJGGLBDVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess several unique properties that make it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to inhibit the activity of enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and physiological effects:
N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to reduce pain perception by modulating the activity of pain receptors. Additionally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has shown low toxicity levels in animal studies, making it a safe candidate for further research. However, one limitation of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide. One area of interest is the potential use of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide and to identify any potential side effects. Finally, research is needed to optimize the synthesis and purification methods for N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide to make it more accessible for use in experimental settings.

Synthesis Methods

The synthesis of N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide involves the reaction between 2-fluoroaniline and 3-(4-chlorobenzoyl)propionic acid in the presence of piperazine and triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent anti-inflammatory, analgesic, and anxiolytic properties. Additionally, N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-8-4-5-9-18(17)23-12-14-24(15-13-23)19(25)10-11-22-20(26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIHJJGGLBDVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzamide

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